molecular formula C18H20N6O3 B2979933 Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate CAS No. 2034616-26-5

Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate

Cat. No. B2979933
CAS RN: 2034616-26-5
M. Wt: 368.397
InChI Key: FOLGRJUWWUKBAI-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolopyrimidine, which is a class of compounds known for their wide range of biological activities . The benzyl group and carbamate group attached to the triazolopyrimidine core could potentially modify its properties and biological activity.


Molecular Structure Analysis

The compound contains a triazolopyrimidine core, which is a bicyclic structure containing a triazole ring fused with a pyrimidine ring. It also has a benzyl group and a carbamate group attached to it. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as ring-opening, isomerization , and others.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Some general properties can be inferred from its structure, such as its polarity and potential for hydrogen bonding. The exact properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Some triazolopyrimidines are known to inhibit certain enzymes, such as CDK2 , which could potentially be a target of this compound.

Future Directions

The compound could potentially be investigated for various biological activities, given the known activities of other triazolopyrimidines. It could also be used as a starting point for the synthesis of other derivatives .

properties

IUPAC Name

benzyl N-[2-oxo-2-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c25-16(10-21-18(26)27-12-14-5-2-1-3-6-14)19-8-4-7-15-9-20-17-22-13-23-24(17)11-15/h1-3,5-6,9,11,13H,4,7-8,10,12H2,(H,19,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLGRJUWWUKBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate

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